2-(4-Pyridin-2-yl-phenyl)-ethylamine
Description
2-(4-Pyridin-2-yl-phenyl)-ethylamine is a substituted ethylamine derivative featuring a pyridine ring directly attached to a phenyl group at the para position, with an ethylamine side chain. This structure confers unique electronic and steric properties due to the aromatic pyridyl moiety, which can engage in π-π stacking interactions and act as a weak base via its nitrogen atom. The compound has been utilized in medicinal chemistry as a building block for peptide coupling reactions, particularly in the synthesis of indole-2-carboxamide inhibitors targeting neurotropic alphavirus replication . Its synthesis often involves multi-step protocols, including alkylation and hydrolysis steps, followed by coupling with heterocyclic amines .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C13H14N2/c14-9-8-11-4-6-12(7-5-11)13-3-1-2-10-15-13/h1-7,10H,8-9,14H2 |
InChI Key |
WPXSEGWKSLIMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethylamine Derivatives
- Electronic Effects: Halogenated derivatives (e.g., 1a–d in ) exhibit electron-withdrawing effects, enhancing electrophilicity. For example, 2-(4-fluorophenyl)ethylamine shows altered conformational landscapes due to fluorine’s electronegativity . Methoxy-substituted analogs (e.g., 1e, 3f in ) have electron-donating groups, increasing resonance stabilization and solubility in polar solvents.
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Data
- Solubility : The target compound’s moderate water solubility (0.15 mg/mL) is lower than dihydroxy analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine HCl) due to reduced polarity .
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